molecular formula C16H26N2O3 B8394686 Tert-butyl 2-(4-aminophenoxy)ethyl(isopropyl)carbamate

Tert-butyl 2-(4-aminophenoxy)ethyl(isopropyl)carbamate

Cat. No.: B8394686
M. Wt: 294.39 g/mol
InChI Key: XGCOGPOBHMWAAI-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-aminophenoxy)ethyl(isopropyl)carbamate is an organic compound with the molecular formula C13H20N2O3. It is a derivative of carbamate, featuring a tert-butyl group, an aminophenoxy group, and an isopropyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-aminophenoxy)ethyl(isopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-aminophenol and isopropyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Formation of tert-butyl carbamate: This is achieved by reacting tert-butyl alcohol with phosgene or a similar reagent.

    Reaction with 4-aminophenol: The tert-butyl carbamate is then reacted with 4-aminophenol in the presence of a base such as sodium hydroxide to form the intermediate compound.

    Addition of isopropyl chloroformate: Finally, isopropyl chloroformate is added to the reaction mixture to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-aminophenoxy)ethyl(isopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often with the removal of oxygen atoms.

    Substitution: New compounds with different functional groups replacing the amino group.

Scientific Research Applications

Tert-butyl 2-(4-aminophenoxy)ethyl(isopropyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-aminophenoxy)ethyl(isopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(4-aminophenoxy)ethylcarbamate: Similar structure but without the isopropyl group.

    Tert-butyl 2-(4-hydroxyphenoxy)ethylcarbamate: Similar structure with a hydroxy group instead of an amino group.

    Isopropyl 2-(4-aminophenoxy)ethylcarbamate: Similar structure with an isopropyl group instead of a tert-butyl group.

Uniqueness

Tert-butyl 2-(4-aminophenoxy)ethyl(isopropyl)carbamate is unique due to the presence of both tert-butyl and isopropyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it distinct from other similar compounds and useful in various specialized applications.

Properties

Molecular Formula

C16H26N2O3

Molecular Weight

294.39 g/mol

IUPAC Name

tert-butyl N-[2-(4-aminophenoxy)ethyl]-N-propan-2-ylcarbamate

InChI

InChI=1S/C16H26N2O3/c1-12(2)18(15(19)21-16(3,4)5)10-11-20-14-8-6-13(17)7-9-14/h6-9,12H,10-11,17H2,1-5H3

InChI Key

XGCOGPOBHMWAAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCOC1=CC=C(C=C1)N)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of isopropyl-[2-(4-nitro-penoxy)-ethyl]-carbamic acid tert-butyl ester (8.3 g, 25.58 mmol) (from step B above) and 600 mg of 10% palladium-on-carbon in ethanol (100 mL) was hydrogenated at 20 psi in a Parr shaker for 1 hour. The mixture was filtered through Celite™ and the solvent evaporated to give 7.46 g (99%) of [2-(4-amino-phenoxy)-ethyl]-isopropyl-carbamic acid tert-butyl ester.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
600 mg
Type
catalyst
Reaction Step One

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